Cyanogen bromide
Overview
Description
Cyanogen Bromide Description
Cyanogen bromide (CNBr) is a compound that has been widely used in biochemical research due to its ability to cleave specific chemical bonds. It is particularly known for its selective cleavage at methionine residues within proteins, which is facilitated by a strong neighboring group effect exerted by the carboxyl group . This property has made CNBr an invaluable tool for the structural elucidation of peptides and proteins, as well as for the preparation of physiologically active peptide fragments .
Synthesis Analysis
The synthesis of cyanogen bromide is achieved through the reaction of bromine with potassium cyanide . This process must be handled with care due to the toxic nature of the reactants and the product. The selectivity of CNBr's reactions with amino acids is pH-dependent, which is an important consideration when employing this reagent in biochemical applications .
Molecular Structure Analysis
The molecular structure of CNBr allows it to react with various functional groups. Its reactivity is particularly notable with thioethers and methionine residues in proteins, where it acts uniquely due to its selective attack . The structure of CNBr also enables it to participate in the formation of cyanate esters when reacting with Sepharose at neutral pH, as demonstrated by a novel "cyano-transfer" method that yields activated resins free of interfering nitrogen derivatives .
Chemical Reactions Analysis
Cyanogen bromide has been shown to facilitate a range of chemical reactions. It can condense oligodeoxyribonucleotides on a complementary template in aqueous solution, proving to be a vigorous and effective coupling agent for the formation of phosphoramidate or pyrophosphate internucleotide bonds in DNA duplexes . Additionally, CNBr can act as a condensing agent for the polymerization of adenylates, with the presence of metal ions influencing the formation of linkage isomers of the phosphate bonds . In the context of protein research, CNBr cleavage generates fragments suitable for expressed protein ligation (EPL), which can be used to create semisynthetic glycoprotein therapeutics .
Physical and Chemical Properties Analysis
The physical and chemical properties of CNBr have significant implications for its behavior in various environments. For instance, in the disinfection of bromide-rich lake water, CNBr can be produced as a disinfection byproduct (DBP) when using chlorine, chloramine, or chlorine dioxide. The concentration of CNBr is influenced by factors such as chlorine dose, pH, and contact time, and it is formed by the reaction of hypobromous acid with organic nitrogen precursors present in the water . The study of CNBr's properties is also important in understanding its role in the cleavage of insoluble human skin and cartilage collagen, which liberates peptides that help identify genetically distinct collagens .
Scientific Research Applications
Protein Structural Elucidation
Cyanogen bromide (CNBr) plays a crucial role in the selective cleavage of peptide bonds in proteins, especially targeting methionine residues. This specificity makes it invaluable in protein structure analysis. For instance, it has been used effectively in understanding the structures of proteins like ribonuclease and chymotrypsin by cleaving at methionine and facilitating the structural elucidation of peptides and proteins (Gross, 1967).
Expressed Protein Ligation
CNBr is employed for producing N-terminal cysteine-containing protein fragments for expressed protein ligation (EPL). This method is particularly useful in creating semisynthetic glycoprotein therapeutics, as demonstrated in the efficient CNBr cleavage of erythropoietin fragments (Macmillan & Arham, 2004).
DNA Duplex Research
In DNA research, CNBr is found to condense oligodeoxyribonucleotides effectively, facilitating the formation of phosphoramidate or pyrophosphate internucleotide bonds in DNA duplexes. This contributes significantly to advancements in nucleic acid research (Sokolova et al., 1988).
Enhanced Cleavage Efficiency
Research has been conducted to improve the efficiency of CNBr in cleaving peptide bonds, particularly where serine or threonine residues follow methionine. Modifications in the cleavage method have significantly increased the yield, which is beneficial for large-scale protein analysis (Kaiser & Metzka, 1999).
Radiochemical Applications
In the field of positron emission tomography (PET), CNBr has been utilized in the synthesis of labeled compounds. The production of [11C]cyanogen bromide, a radiochemical yield, illustrates its potential in developing PET radiotracers (Westerberg & Långström, 1997).
Affinity Chromatography
CNBr is widely used in activating resins for affinity chromatography and immobilizing enzymes. Despite being a hazardous material, its effectiveness in these applications is noteworthy (Xue, 2002).
Collagen Research
In studying human skin and cartilage collagen, CNBr cleavage has facilitated the identification of various types of collagen, contributing significantly to the understanding of collagen structure and function (Miller, Epstein, & Piez, 1971).
Biochemical Preparations
CNBr is also employed in preparing cyanogen bromide-activated agarose gels, used in chromatography and bioseparation techniques. This illustrates its versatility in biochemical preparations and applications (Porath et al., 1973).
Safety And Hazards
Future Directions
Cyanogen bromide is widely used to modify biopolymers, fragment proteins and peptides, and synthesize other compounds . Future directions in the development of cyanogen bromide include releasable PEGs, which are polymers linked to the protein through cleavable linkers that allow the slow release of the conjugated protein in its full active form .
properties
IUPAC Name |
carbononitridic bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CBrN/c2-1-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGTVJJHBUTRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CBrN, BrCN | |
Record name | CYANOGEN BROMIDE | |
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Record name | CYANOGEN BROMIDE | |
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Record name | Cyanogen bromide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Cyanogen_bromide | |
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DSSTOX Substance ID |
DTXSID9021550 | |
Record name | Cyanogen bromide | |
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Molecular Weight |
105.92 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyanogen bromide is a colorless to white crystalline solid with a penetrating odor. It is slightly soluble in water. It is gradually decomposed by water and very rapidly by acids to give off hydrogen bromide, a flammable and poisonous gas. Contamination with many materials can cause rapid decomposition of the material. It is toxic by inhalation of its vapors or by the hydrogen cyanide from decomposition or by ingestion. Toxic oxides of nitrogen are produced in fire involving this material. It is used in gold extraction, to make other chemicals, and as a fumigant., Colorless needles or cubes with a penetrating odor; [HSDB] Colorless or white solid; [ICSC] Colorless crystalline solid; [Aldrich MSDS], COLOURLESS OR WHITE CRYSTALS WITH PUNGENT ODOUR. | |
Record name | CYANOGEN BROMIDE | |
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Record name | Cyanogen bromide | |
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Boiling Point |
142 °F at 760 mmHg (EPA, 1998), 61.5 °C, 61-62 °C | |
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Flash Point |
Not Applicable. Not flammable. (USCG, 1999) | |
Record name | CYANOGEN BROMIDE | |
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Solubility |
In water, soluble with hydrolysis, Soluble in ethanol, ethyl ether, Soluble in benzene, Aqueous solutions of alkalies decomposes /cyanogen bromide/ to alkali cyanide and alkali bromide, For more Solubility (Complete) data for CYANOGEN BROMIDE (6 total), please visit the HSDB record page., Solubility in water: slow reaction | |
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Density |
2.015 at 68 °F (EPA, 1998) - Denser than water; will sink, 2.015 g/cu m at 20 °C, Percent in saturated air: 12.1% (20 °C); density of saturated air: 1.32 (20 °C), 2.0 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.53 | |
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Vapor Density |
3.62 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.62 (Air = 1), Relative vapor density (air = 1): 3.6 | |
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Vapor Pressure |
92 mmHg at 68 °F (EPA, 1998), 122.0 [mmHg], Vapor pressure = 115.6 mm Hg at 25 C /extrapolated/, 122 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 16.2 | |
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Mechanism of Action |
Cyanide has a very high affinity for iron in the ferric state. When absorbed /cyanide/ ... reacts readily with trivalent iron of cytochrome oxidase in mitochondria; cellular respiration is thus inhibited & cytotoxic hypoxia results. Since utilization of oxygen is blocked, venous blood is oxygenated and is almost as bright red as arterial blood. Respiration is stimulated because chemoreceptive cells respond as they do to decreased oxygen. A transient stage of CNS stimulation with hyperpnea and headache is observed; finally there are hypoxic convulsions and death due to respiratory arrest. /Cyanide/ | |
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Product Name |
Cyanogen bromide | |
Color/Form |
White hygroscopic needles, Crystals, Crystalline solid, Colorless crystals | |
CAS RN |
506-68-3 | |
Record name | CYANOGEN BROMIDE | |
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Melting Point |
126 °F (EPA, 1998), 52 °C | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.